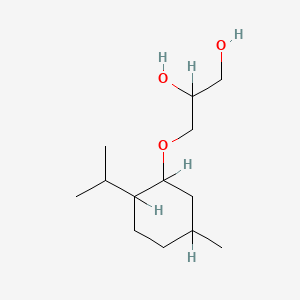

3-((L-Menthyl)oxy)propane-1,2-diol

Description

Chemical Identity: 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol (CAS: 87061-04-9), also known as menthoxypropanediol (MOPD), is a synthetic organic compound derived from menthol and propane-1,2-diol. Its molecular formula is C₁₃H₂₆O₃, with a molecular weight of 230.34 g/mol .

Properties

CAS No. |

87061-04-9 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol |

InChI |

InChI=1S/C13H26O3/c1-9(2)12-5-4-10(3)6-13(12)16-8-11(15)7-14/h9-15H,4-8H2,1-3H3/t10-,11?,12+,13-/m1/s1 |

InChI Key |

MDVYIGJINBYKOM-IBSWDFHHSA-N |

Canonical SMILES |

CC1CCC(C(C1)OCC(CO)O)C(C)C |

boiling_point |

121.00 to 125.00 °C. @ 0.25 mm Hg |

density |

0.989-0.999 |

Other CAS No. |

87061-04-9 |

physical_description |

Liquid Colourless liquid; Minty, vanilla aroma |

Pictograms |

Irritant |

solubility |

Soluble in fat; Very slightly soluble in water Soluble (in ethanol) |

Synonyms |

3-L-menthoxypropane-1,2-diol 3-menthoxypropane-1,2-diol |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

A classical approach involves the reaction of a menthol-derived alkyl halide or tosylate with propane-1,2-diol under basic conditions. For example:

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Maximizes solubility of intermediates |

| Temperature | 60–70°C | Balances reaction rate and side reactions |

| Base | Potassium carbonate | Minimizes hydrolysis of tosylate |

Mitsunobu Reaction

For stereospecific ether formation, the Mitsunobu reaction is advantageous. This method couples menthol with propane-1,2-diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

This approach preserves the stereochemistry of the menthol moiety but requires stringent anhydrous conditions and generates stoichiometric byproducts.

Patent-Derived Methodologies

A patent (WO2017070418A1) detailing carboxamide syntheses offers indirect insights into handling menthol-derived intermediates. Although the focus is on amide formation, critical steps relevant to menthoxypropanediol include:

Acid-Catalyzed Etherification

-

Reagents : Menthol, propane-1,2-diol, and a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Procedure :

The catalyst facilitates protonation of menthol’s hydroxyl group, enabling nucleophilic attack by the diol. The reaction is conducted in dichloromethane at 0–25°C, followed by extraction with NaOH to remove unreacted diol.

Purification Techniques

-

Liquid-Liquid Extraction : Sequential washes with 1 M HCl, brine, and sodium bicarbonate ensure removal of acidic/basic impurities.

-

Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ are used to eliminate trace water.

-

Crystallization : Product isolation via acetone/methanol mixtures yields a white solid with >95% purity.

Alternative Routes and Modifications

Enzymatic Synthesis

Lipase-catalyzed transesterification between menthol esters and propane-1,2-diol offers an eco-friendly alternative. For instance:

This method operates under mild conditions (30–40°C, solvent-free) but requires optimization of enzyme loading and reaction time.

Protecting Group Strategies

To prevent diol over-alkylation, one hydroxyl group is protected (e.g., as a silyl ether) before etherification:

-

Protection :

-

Etherification :

Reaction with menthol tosylate as in Section 2.1. -

Deprotection :

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

-

NMR Spectroscopy :

(CDCl₃): δ 0.8–1.2 (m, menthol CH₃), 3.4–3.8 (m, diol -CH₂O-). -

Mass Spectrometry :

ESI-MS m/z 230.188 [M+H]⁺, consistent with molecular formula C₁₃H₂₆O₃. -

Optical Rotation :

[α]_D^{20} = -15^\circ$$ (c = 1, CHCl₃), confirming retention of menthol’s stereochemistry.

Scalability and Industrial Feasibility

Large-scale production faces challenges in cost and waste management. Key considerations include:

-

Catalyst Recovery : Recycling triphenylphosphine oxide in Mitsunobu reactions reduces costs.

-

Solvent Selection : Switching from DMF to 2-MeTHF improves sustainability without compromising yield.

-

Continuous Flow Systems : Microreactors enhance heat/mass transfer, minimizing side reactions during etherification .

Chemical Reactions Analysis

Types of Reactions: Cooling agent 10 undergoes various chemical reactions, including substitution and oxidation reactions.

Common Reagents and Conditions:

Substitution Reactions: Cooling agent 10 can react with halogenating agents to form halogenated derivatives. For example, reacting with hydrogen chloride can produce 3-(1-menthoxy)propane-1-chloride.

Oxidation Reactions: The primary alcohol group in cooling agent 10 can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Products: Halogenated derivatives like 3-(1-menthoxy)propane-1-chloride.

Oxidation Products: Aldehydes and carboxylic acids derived from the oxidation of the primary alcohol group.

Scientific Research Applications

Cooling agent 10 has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in organic synthesis to introduce cooling properties into various compounds.

Biology: Employed in studies involving sensory perception and the physiological effects of cooling agents on biological systems.

Medicine: Incorporated into topical formulations for its cooling and soothing effects, often used in pain relief creams and ointments.

Industry: Utilized in the production of personal care products, such as toothpaste, mouthwash, and cosmetics, to provide a cooling sensation without the strong odor of menthol

Mechanism of Action

Cooling agent 10 is often compared to other cooling compounds such as menthol, WS-3, and WS-5:

Comparison with Similar Compounds

Physical and Chemical Properties :

- Solubility: Slightly soluble in water, soluble in ethanol, fats, and non-polar solvents .

- Appearance : Typically a colorless to pale yellow viscous liquid or powder .

- Odor : Exhibits a mild minty aroma in some formulations .

- LogP : 3.5 (indicating moderate lipophilicity) .

Comparison with Similar Compounds

Structural and Functional Analogues

3-L-Menthoxy-2-methylpropane-1,2-diol (CAS: 195863-84-4)

Vanillin 3-(l-menthoxy)propane-1,2-diol acetal (CAS: 180964-47-0)

2-(L-Menthoxy)ethanol (FEMA 1385)

- Molecular Formula : C₁₂H₂₄O₂ (MW: 200.32 g/mol) .

- Key Difference: Shorter carbon chain (ethanol backbone) reduces molecular weight and increases volatility.

- Applications : Cooling agent in chewing gum and oral care products due to faster sensory onset .

Comparative Analysis

Research Findings

- MOPD in Biomarkers : Elevated 10-fold in ACL injury models, highlighting its role in metabolic pathways linked to inflammation .

- Vanillin Acetal Stability : Stable under high-temperature food processing, making it suitable for baked goods .

- Synthetic Efficiency : MOPD production methods (e.g., Takasago International’s patents) achieve >94% purity , outperforming analogues in scalability .

Biological Activity

3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol, also known as menthoxypropanediol, is a compound classified within the menthane monoterpenoids. This article explores its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Chemical Formula : C13H26O3

- CAS Number : 87061-04-9

- Molecular Weight : 230.34 g/mol

- Structure : The compound features a cyclohexyl structure with a methyl group and an isopropyl substituent, contributing to its unique biological properties.

3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol exhibits significant biochemical activity due to its ability to interact with various enzymes and proteins. It functions as a phase transfer catalyst, enhancing the efficiency of biochemical reactions by facilitating the transfer of ions across membranes .

Cellular Effects

The compound has been shown to influence cellular processes in several ways:

- Cell Signaling : It modulates key signaling pathways involved in cell growth and metabolism.

- Gene Expression : Alters the expression of genes related to metabolic processes and cellular integrity.

- Toxicity : Notably, it can cause serious eye damage and skin irritation, highlighting its potential cytotoxic effects .

The biological activity of this compound is primarily mediated through specific binding interactions with biomolecules. It has been observed to interact with receptors involved in lipid metabolism and inflammation, suggesting a role in metabolic regulation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Enhances the activity of certain enzymes |

| Cell Signaling | Modulates pathways affecting cell growth |

| Gene Regulation | Alters expression of metabolic genes |

| Cytotoxicity | Causes skin irritation and eye damage |

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol:

- Metabolic Disorders : Research indicates that this compound may play a beneficial role in managing conditions like obesity by influencing PPAR (Peroxisome Proliferator-Activated Receptor) pathways, which are crucial for lipid metabolism .

- Inflammation : Studies have suggested that it may exert anti-inflammatory effects through modulation of cytokine production in immune cells .

- Toxicological Assessments : Investigations into its safety profile have revealed potential risks associated with high concentrations, necessitating careful consideration in therapeutic contexts .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Metabolic Impact | Positive effects on lipid metabolism |

| Anti-inflammatory | Modulation of cytokine levels |

| Toxicity Assessment | Risks of skin irritation and ocular damage |

Q & A

Basic: What are the established synthetic routes for 3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol?

The synthesis typically involves cyclohexanone derivatives reacting with isopropanol or similar alcohols in the presence of a catalyst under elevated temperatures and pressures. Key steps include:

- Catalytic conditions : Use of acid or base catalysts to facilitate etherification or cyclohexyl ring functionalization.

- Purification : Post-reaction purification via recrystallization or column chromatography to achieve high purity (>95%) .

- Scalability : While industrial-scale methods are not well-documented, lab-scale synthesis emphasizes controlled reaction parameters (e.g., inert atmosphere, slow reagent addition) to minimize side products .

Basic: What safety precautions are necessary when handling this compound?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, goggles, and full-body suits to prevent skin/eye contact. Use P95 (US) or P1 (EU) respirators for particulate protection, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for vapor exposure .

- Environmental Controls : Work in fume hoods with adequate ventilation. Prevent drainage contamination due to potential ecological toxicity (data limited but precaution advised) .

- Storage : Keep in sealed containers in cool, dry environments away from oxidizers .

Advanced: How can researchers resolve contradictions in toxicity data (e.g., carcinogenicity classification)?

Conflicting carcinogenicity reports arise due to concentration thresholds and assay variability. Methodological steps include:

- Threshold Analysis : Verify if the compound exceeds 0.1% concentration in formulations, as higher concentrations may trigger carcinogenic classification per OSHA guidelines .

- Multi-Assay Validation : Conduct in vitro (Ames test) and in vivo (rodent studies) assays to assess mutagenicity. Cross-reference with IARC/ACGIH/NTP databases for consistency .

- Metabolite Tracking : Use LC-MS to identify degradation products that may contribute to toxicity discrepancies .

Advanced: How should experimental design address stability under varying conditions?

To evaluate stability:

- Thermal Analysis : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and exothermic peaks .

- Environmental Stress Testing : Expose the compound to UV light, humidity, and oxidative conditions (e.g., H₂O₂) for 72+ hours, monitoring changes via FT-IR or NMR .

- Computational Modeling : Use software like Gaussian or COMSOL to simulate degradation pathways and predict reactive intermediates .

Advanced: What methodological approaches assess environmental impact and biodegradability?

- Persistence Testing : Follow OECD 301 guidelines for ready biodegradability (28-day aerobic aquatic tests) .

- Bioaccumulation Modeling : Calculate log Kow (octanol-water partition coefficient) using HPLC retention times or software predictions (e.g., EPI Suite) to estimate bioaccumulation potential .

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays (OECD 202/201) to quantify aquatic toxicity .

Basic: Which analytical techniques are recommended for purity assessment?

- Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .

- Spectroscopy : ¹H/¹³C NMR for structural verification; FT-IR for functional group analysis .

- Elemental Analysis : Confirm molecular formula (C₁₃H₂₆O₃) via combustion analysis or high-resolution mass spectrometry .

Advanced: How to address conflicting data on physical properties like solubility?

- Standardized Protocols : Use ASTM E1148 for solubility testing in water, ethanol, and hexane under controlled temperatures (20–25°C) .

- Interlaboratory Comparisons : Collaborate with multiple labs to validate results, ensuring consistent pH, ionic strength, and agitation methods .

- Advanced Techniques : Employ isothermal titration calorimetry (ITC) to quantify solubility thermodynamics and identify solvent-solute interactions .

Advanced: What reactor design considerations optimize synthesis scalability?

- Continuous Flow Systems : Mitigate exothermic risks by using microreactors with real-time temperature/pressure monitoring .

- Catalyst Immobilization : Employ fixed-bed reactors with heterogenized catalysts (e.g., silica-supported acids) to enhance reusability and reduce waste .

- Process Simulation : Use Aspen Plus or CHEMCAD to model mass/heat transfer dynamics and identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.